2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide
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Overview
Description
2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide is an organic compound that features a chloroacetamide group linked to a fluorophenyl ethyl carbamoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-fluoroacetophenone with ethylamine to form 1-(4-fluorophenyl)ethylamine.
Carbamoylation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired product.
The reaction conditions generally include:
Solvent: Dichloromethane or another suitable organic solvent.
Temperature: Room temperature to slightly elevated temperatures (25-40°C).
Reaction Time: Several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like DMF.
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Nucleophilic Substitution: Substituted amides or thioamides.
Hydrolysis: 4-fluorophenylacetic acid and corresponding amines.
Oxidation: N-oxides.
Reduction: Amines.
Scientific Research Applications
2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(phenylcarbamoyl)methylacetamide
- 2-chloro-N-(benzylcarbamoyl)methylacetamide
- 2-chloro-N-(methylcarbamoyl)methylacetamide
Uniqueness
2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and overall bioactivity compared to non-fluorinated analogs.
Properties
IUPAC Name |
2-[(2-chloroacetyl)amino]-N-[1-(4-fluorophenyl)ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClFN2O2/c1-8(9-2-4-10(14)5-3-9)16-12(18)7-15-11(17)6-13/h2-5,8H,6-7H2,1H3,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLUWVATUVHPCSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClFN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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